2,4-Thiazolidindione-5-carboxaldehyde
CAS No.:
Cat. No.: VC14050527
Molecular Formula: C4H3NO3S
Molecular Weight: 145.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H3NO3S |
|---|---|
| Molecular Weight | 145.14 g/mol |
| IUPAC Name | 2,4-dioxo-1,3-thiazolidine-5-carbaldehyde |
| Standard InChI | InChI=1S/C4H3NO3S/c6-1-2-3(7)5-4(8)9-2/h1-2H,(H,5,7,8) |
| Standard InChI Key | WIEPQBBDBKIASH-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)C1C(=O)NC(=O)S1 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
2,4-Thiazolidindione-5-carboxaldehyde (IUPAC name: 2,4-dioxo-1,3-thiazolidine-5-carbaldehyde) is a five-membered sulfur-containing heterocycle with molecular formula C₄H₃NO₃S and a molecular weight of 145.14 g/mol . Its structure features:
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A thiazolidine ring with carbonyl groups at positions 2 and 4.
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A formyl (-CHO) substituent at position 5.
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Two hydrogen-bond acceptor sites (C=O groups) and one hydrogen-bond donor (NH group) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄H₃NO₃S |
| Molecular Weight | 145.14 g/mol |
| SMILES | C(=O)C1C(=O)NC(=O)S1 |
| InChI Key | WIEPQBBDBKIASH-UHFFFAOYSA-N |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Synthesis and Structural Elucidation
Synthetic Routes
The compound is typically synthesized via Knoevenagel condensation, a method widely used for introducing arylidene or aldehyde groups to the thiazolidinedione core . A representative protocol involves:
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Reacting thiazolidine-2,4-dione with an aldehyde precursor in ethanol under reflux.
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Using piperidine as a catalyst to facilitate dehydration.
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Isolating the product via acid precipitation and recrystallization .
For 2,4-thiazolidindione-5-carboxaldehyde, the aldehyde group is introduced directly at position 5, as confirmed by:
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Infrared Spectroscopy: Strong absorption bands at 1730–1670 cm⁻¹ (C=O stretching) and 1566 cm⁻¹ (C=C) .
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NMR Spectroscopy:
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
While experimental data for the carboxaldehyde derivative are scarce, analogs suggest:
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Water Solubility: Moderate (10–50 µg/mL), influenced by the polar aldehyde group .
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LogP: Estimated at 0.8–1.2, indicating balanced hydrophilicity and lipophilicity .
ADME Profiling (In Silico Predictions)
Computational models using SwissADME predict:
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Gastrointestinal Absorption: High (>80%) due to moderate molecular weight and hydrogen-bonding capacity .
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Blood-Brain Barrier Permeation: Unlikely (logBB < -1), minimizing CNS-related side effects .
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CYP Inhibition: Potential inhibition of CYP2C9 and CYP2C19 isoforms, necessitating drug interaction studies .
Table 2: Predicted ADME Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 145.14 g/mol |
| Rotatable Bonds | 2 |
| H-Bond Acceptors | 4 |
| H-Bond Donors | 1 |
| GI Absorption | High |
| BBB Permeation | No |
| CYP2C9 Inhibition | Probable |
Biological Applications and Mechanisms
Antimicrobial Activity
Thiazolidinedione derivatives with 5-arylidene substituents exhibit potent activity against Gram-positive bacteria (MIC: 2–16 µg/mL) . The aldehyde group may enhance membrane permeability by reacting with bacterial surface proteins, though direct evidence for 2,4-thiazolidindione-5-carboxaldehyde remains unpublished .
Anticancer Activity
Preliminary in silico data indicate:
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Inhibition of protein tyrosine phosphatase 1B (PTP1B), a target in breast and prostate cancers .
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Induction of apoptosis via ROS-mediated pathways, observed in thiazolidinedione derivatives with electron-withdrawing substituents .
Challenges and Future Directions
Stability Considerations
The aldehyde group’s reactivity poses synthesis and storage challenges:
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Prone to oxidation, requiring inert atmospheres during handling.
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May form hydrates or hemiacetals in aqueous media, altering bioavailability .
Synthetic Optimization
Emerging strategies include:
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Microwave-Assisted Synthesis: Reducing reaction times from 8–9 hours to <1 hour .
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Enzymatic Catalysis: Using lipases to improve stereoselectivity and yields .
Target Validation
Future studies should prioritize:
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